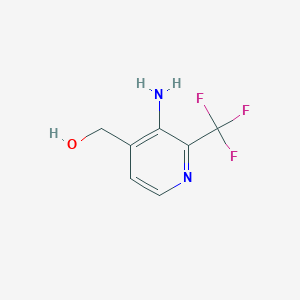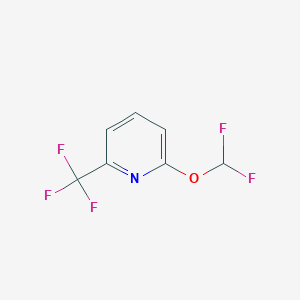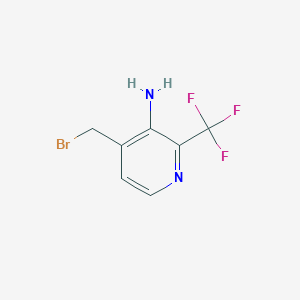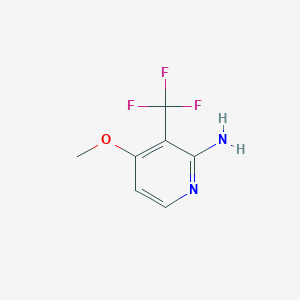
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid
Vue d'ensemble
Description
4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid, also known as 4-F-3-(4-OPC-PBA), is a boronic acid derivative that has been used in a variety of scientific research applications due to its unique properties. It is a versatile compound that can be used to synthesize a variety of other compounds, as well as to study biochemical and physiological effects.
Applications De Recherche Scientifique
Optical Modulation and Sensor Applications
Optical Modulation in Carbon Nanotubes : Phenyl boronic acids (PBAs), like the one , can modulate the optical properties of carbon nanotubes. This modulation is useful for saccharide recognition, demonstrating a link between the molecular structure of PBAs and the photoluminescence quantum yield of single-walled carbon nanotubes (Mu et al., 2012).
Fluorescence Quenching : Fluorophenyl boronic acid derivatives show interesting fluorescence quenching properties in alcohol environments. This study explores the relationship between molecular structure, solvent environment, and fluorescence behavior, indicating potential use in sensing applications (Geethanjali et al., 2015).
Chemical and Structural Properties
Chemical Synthesis and Structure : The synthesis and crystal structure of related amino-3-fluorophenyl boronic acid derivatives highlight their potential in constructing glucose sensing materials and other applications (Das et al., 2003).
Effect of Fluorine Substituents : The presence of fluorine atoms in phenylboronic compounds significantly influences their properties, including acidity, hydrolytic stability, and spectroscopic properties. This has implications in organic synthesis, analytical chemistry, and medicine (Gozdalik et al., 2017).
Biological and Medical Applications
Biomaterials and Diol Binding : Boronic acids are integral in biomaterials due to their ability to bind with biologically relevant diols. This binding property is essential in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Recognition of Carbohydrates : Certain boronic acids can differentiate between carbohydrates by forming complexes that exhibit specific fluorescence properties. This property is utilized in carbohydrate sensing (Oesch & Luedtke, 2015).
Mécanisme D'action
Target of Action
The primary target of (4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a coupling reaction . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Pharmacokinetics
The compound is used in suzuki–miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key step in the synthesis of many organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The reaction is known for its mild and functional group tolerant conditions, suggesting that it can be carried out in a variety of environments . .
Analyse Biochimique
Biochemical Properties
(4-Fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group in this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is highly specific and can be exploited for the development of enzyme inhibitors for therapeutic applications .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting serine proteases, this compound can modulate signaling pathways that rely on proteolytic processing of signaling molecules. Additionally, this compound can affect gene expression by altering the activity of transcription factors that are regulated by proteolytic cleavage. The impact on cellular metabolism is also significant, as proteases are involved in the regulation of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the active site of serine proteases. The boronic acid group forms a tetrahedral adduct with the serine residue, mimicking the transition state of the enzymatic reaction. This interaction results in the inhibition of the protease activity, preventing the cleavage of substrate proteins. Additionally, this compound can bind to other biomolecules, such as receptors and transporters, through its fluorine and piperidine moieties, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products. Long-term studies have shown that the inhibitory effects on serine proteases can persist, but the potency may decrease due to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can effectively inhibit serine proteases without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold for these toxic effects is dependent on the duration of exposure and the specific animal model used. Careful dosage optimization is essential to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450s and esterases. These enzymes facilitate the biotransformation of the compound, leading to the formation of metabolites that can be excreted from the body. The metabolic flux of this compound is influenced by factors such as enzyme expression levels and the presence of cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound are influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, the presence of a piperidine ring may facilitate its localization to lysosomes or other acidic organelles. The activity of this compound can be modulated by its subcellular localization, affecting its interaction with target biomolecules .
Propriétés
IUPAC Name |
[4-fluoro-3-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BFNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBOLDUVESIHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCC(=O)CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)

![Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409237.png)


![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)
![Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409244.png)
![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)




